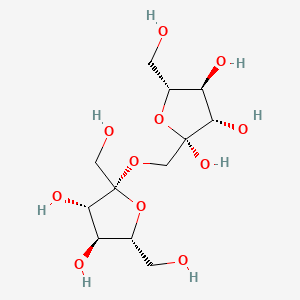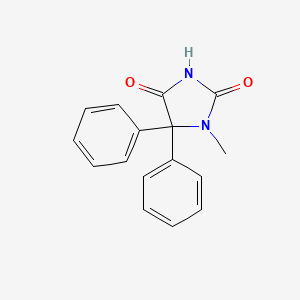
(-)-Albine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Albine is a natural product found in Lupinus albus, Lupinus cosentinii, and Lupinus angustifolius with data available.
Wissenschaftliche Forschungsanwendungen
Albinism Research
Albinism Among Wild African Rodents :
- Pirlot (1958) discusses occurrences of albinism in African rodents, which might offer insights into genetic variations and environmental factors influencing albinism (Pirlot, 1958).
Albinism in Plants :
- Kumari et al. (2009) examine albinism in plants, particularly its impact on interspecific crosses and tissue culture experiments (Kumari, Clarke, Small, & Siddique, 2009).
Molecular Basis and Clinical Characterization of Albinism :
- Gargiulo et al. (2011) provide insights into the molecular basis of albinism in humans, focusing on genetic mutations and clinical manifestations (Gargiulo et al., 2011).
Alkaloid Research
Molecular Genetics of Alkaloid Biosynthesis in Nicotiana tabacum :
- Dewey and Xie (2013) discuss the biosynthesis of alkaloids in tobacco, a process potentially analogous to the biosynthesis pathways of other alkaloids, possibly including (-)-Albine (Dewey & Xie, 2013).
Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species :
- Song et al. (2022) review the composition and biosynthesis of alkaloids in Dendrobium, which might provide a comparative perspective for understanding (-)-Albine (Song et al., 2022).
Lupin Alkaloids from the Seeds of Lupinus termis :
- Mohamed et al. (1991) describe lupin alkaloids, including (-)-Albine, isolated from Lupinus termis seeds, providing a direct reference to (-)-Albine (Mohamed et al., 1991).
Eigenschaften
CAS-Nummer |
53915-26-7 |
|---|---|
Produktname |
(-)-Albine |
Molekularformel |
C14H20N2O |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
(1R,2R,9S,12R)-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one |
InChI |
InChI=1S/C14H20N2O/c1-2-3-13-12-6-10(8-15-13)9-16-5-4-11(17)7-14(12)16/h2,4-5,10,12-15H,1,3,6-9H2/t10-,12+,13+,14+/m0/s1 |
InChI-Schlüssel |
QJVOZXGJOGJKPT-IGHBBLSQSA-N |
Isomerische SMILES |
C=CC[C@@H]1[C@H]2C[C@@H](CN1)CN3[C@@H]2CC(=O)C=C3 |
SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Kanonische SMILES |
C=CCC1C2CC(CN1)CN3C2CC(=O)C=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



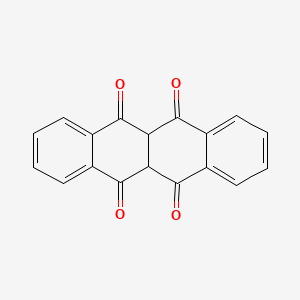

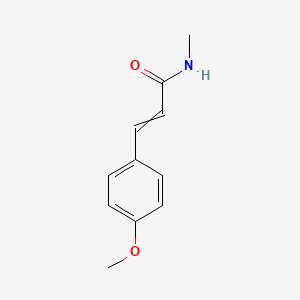
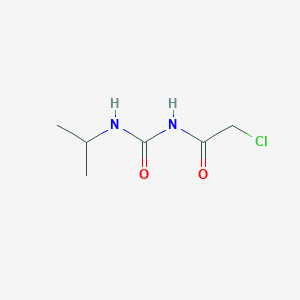
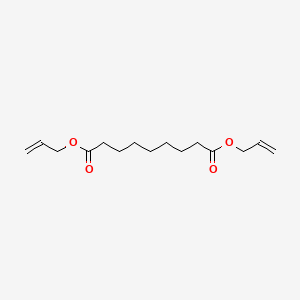

![Isopropyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1615850.png)
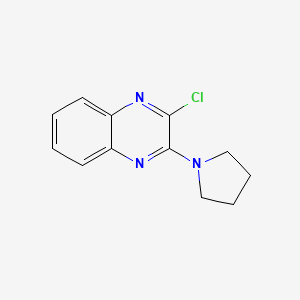
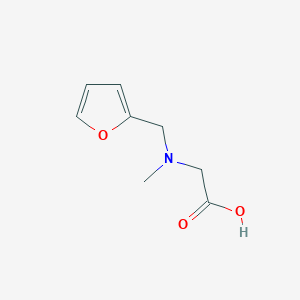

![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
